4-(3-Fluoro-4-(trifluoromethoxy)phenyl)piperidine hydrochloride
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Overview
Description
4-(3-Fluoro-4-(trifluoromethoxy)phenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H14ClF4NO It is a piperidine derivative that features a trifluoromethoxy group and a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-(trifluoromethoxy)phenyl)piperidine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)aniline with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-(trifluoromethoxy)phenyl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(3-Fluoro-4-(trifluoromethoxy)phenyl)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-(trifluoromethoxy)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, thereby altering cellular processes.
Comparison with Similar Compounds
4-(3-Fluoro-4-(trifluoromethoxy)phenyl)piperidine hydrochloride can be compared with other similar compounds, such as:
- 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride
- 4-(3-Fluorophenoxy)piperidine hydrochloride
- 4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine
These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring
Properties
Molecular Formula |
C12H14ClF4NO |
---|---|
Molecular Weight |
299.69 g/mol |
IUPAC Name |
4-[3-fluoro-4-(trifluoromethoxy)phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C12H13F4NO.ClH/c13-10-7-9(8-3-5-17-6-4-8)1-2-11(10)18-12(14,15)16;/h1-2,7-8,17H,3-6H2;1H |
InChI Key |
GTYRHKXVXFCHHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)OC(F)(F)F)F.Cl |
Origin of Product |
United States |
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